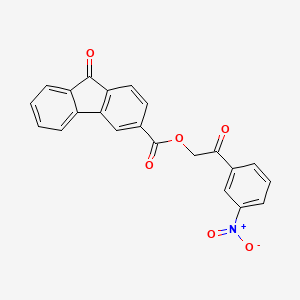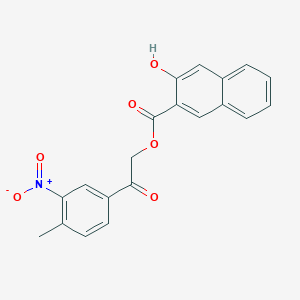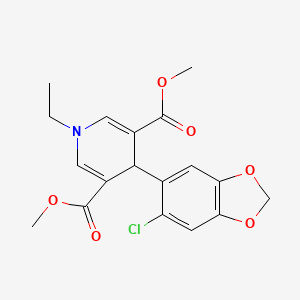
2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate, also known as NIFE, is an important compound in the field of organic chemistry. It is a fluorescent probe that is used to detect the presence of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that are generated during normal cellular metabolism and play a crucial role in regulating various physiological processes. However, excessive production of ROS can lead to oxidative stress, which is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the development of reliable methods for detecting ROS is of great importance for both basic research and clinical applications.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate involves the oxidation of the nitro group by ROS, which results in the formation of a highly fluorescent compound. The fluorescence emission of this compound is proportional to the amount of ROS present in the sample. Therefore, this compound can be used to quantify the levels of ROS in biological systems.
Biochemical and Physiological Effects
This compound does not have any direct biochemical or physiological effects on biological systems. It is an inert compound that is used solely for the detection of ROS.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate as a fluorescent probe for ROS detection is its high sensitivity and selectivity towards O2•− and •OH. It is also relatively easy to use and can be applied to a wide range of biological samples. However, this compound has some limitations. It is not very stable and can be easily oxidized by other reactive species, which can lead to false positive results. It also requires the use of specialized equipment, such as a fluorescence spectrophotometer, for accurate measurements.
Future Directions
There are several future directions for the use of 2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate in scientific research. One potential area of application is in the study of the role of ROS in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of application is in the development of new drugs that target ROS for the treatment of various diseases. Additionally, new fluorescent probes based on the this compound structure can be developed to detect other reactive species, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS).
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate has been extensively used as a fluorescent probe for the detection of ROS in biological systems. It is highly sensitive and selective towards superoxide anion (O2•−) and hydroxyl radical (•OH), which are two of the most reactive ROS. This compound can be used in a variety of biological samples, including cells, tissues, and whole organisms. It has been used to study the role of ROS in various physiological and pathological processes, such as aging, inflammation, and cancer.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-20(13-4-3-5-15(10-13)23(27)28)12-29-22(26)14-8-9-18-19(11-14)16-6-1-2-7-17(16)21(18)25/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRZDDUVEDIGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]benzoate](/img/structure/B3674866.png)
![2-[(3-bromobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3674883.png)

![5-methoxy-2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-indole](/img/structure/B3674909.png)

![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate](/img/structure/B3674920.png)


![N-(4-fluorophenyl)-5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3674942.png)
![2-iodo-5-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B3674948.png)
![4-(5-methyl-1,3-benzothiazol-2-yl)-N-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}aniline](/img/structure/B3674966.png)
![3-{5-[(4-bromobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B3674974.png)


